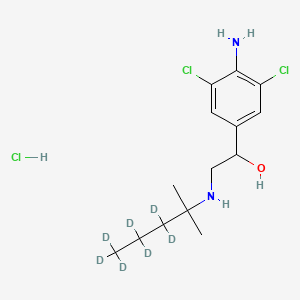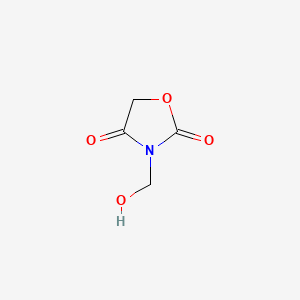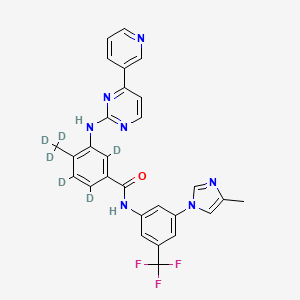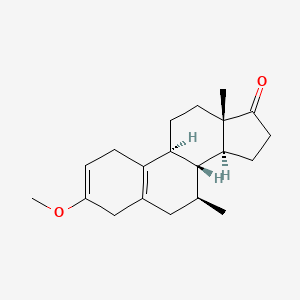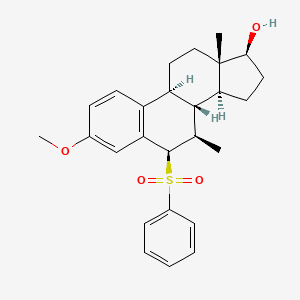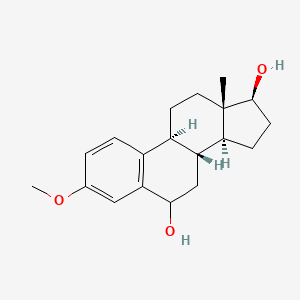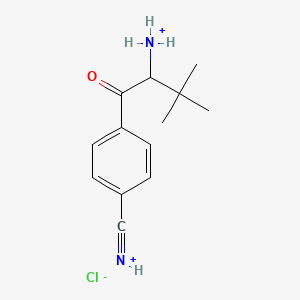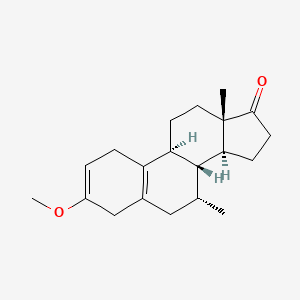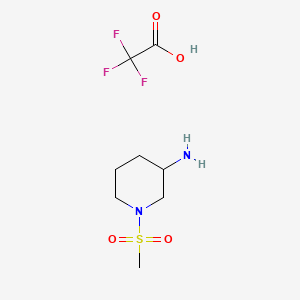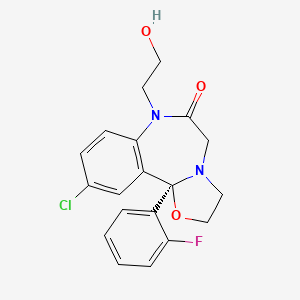![molecular formula C57H104O9 B585781 三[(16-羟基)油酰基]甘油 CAS No. 1346606-52-7](/img/new.no-structure.jpg)
三[(16-羟基)油酰基]甘油
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri[(16-hydroxy)oleoyl]glycerol is a naturally occurring lipid molecule found in marine organisms such as fish, krill, and squid. It is an isomeric analogue of ricinolein, the main constituent of castor oil, and is the triglyceride of ricinoleic acid . This compound has gained significant attention due to its potential therapeutic and industrial applications.
科学研究应用
Tri[(16-hydroxy)oleoyl]glycerol has a wide range of scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for the study of lipid structures and properties.
Biology: Investigated for its role in cellular processes and as a component of cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties.
作用机制
Target of Action
Tri[(16-hydroxy)oleoyl]glycerol, also known as a triacylglycerol, primarily targets the lipid metabolism in the body . The position of fatty acids in the triacylglycerol (TAG) molecule determines the physical properties of the fat, which affects its absorption, metabolism, and distribution into tissues .
Mode of Action
It is known that the structure of triacylglycerols can be manipulated by the process of interesterification, which can change the physical characteristics of a fat without the generation of trans-fatty acids .
Biochemical Pathways
Tri[(16-hydroxy)oleoyl]glycerol is involved in the metabolism of triacylglycerols . When a chylomicron encounters the enzyme lipoprotein lipase, triacylglycerols are broken down by hydrolysis into fatty acids and glycerol . These breakdown products then pass through capillary walls to be used for energy by cells or stored in adipose tissue as fat .
Pharmacokinetics
It is known that the physical properties of a fat, determined by the position of fatty acids in the tag molecule, affect its absorption and metabolism .
Result of Action
The action of Tri[(16-hydroxy)oleoyl]glycerol results in the breakdown of triacylglycerols into fatty acids and glycerol . These breakdown products can be used for energy by cells or stored in adipose tissue as fat .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tri[(16-hydroxy)oleoyl]glycerol typically involves the esterification of glycerol with 16-hydroxyoleic acid. This reaction can be catalyzed by acid or base catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the unsaturated bonds in the fatty acid chains.
Industrial Production Methods
Industrial production of Tri[(16-hydroxy)oleoyl]glycerol involves the extraction of the compound from natural sources such as marine organisms. The extraction process includes steps like solvent extraction, purification, and concentration. Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity.
化学反应分析
Types of Reactions
Tri[(16-hydroxy)oleoyl]glycerol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the fatty acid chains can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium (Pd) catalyst is commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated triglycerides.
Substitution: Formation of various substituted triglycerides depending on the reagents used.
相似化合物的比较
Similar Compounds
Ricinolein: The main constituent of castor oil, similar in structure but with different fatty acid chains.
Triolein: A triglyceride composed of oleic acid, lacking the hydroxyl group present in Tri[(16-hydroxy)oleoyl]glycerol.
Trilinolein: A triglyceride composed of linoleic acid, differing in the degree of unsaturation.
Uniqueness
Tri[(16-hydroxy)oleoyl]glycerol is unique due to the presence of the hydroxyl group on the fatty acid chain, which imparts distinct chemical and biological properties. This hydroxyl group allows for additional chemical modifications and interactions, making it a versatile compound for various applications.
属性
CAS 编号 |
1346606-52-7 |
|---|---|
分子式 |
C57H104O9 |
分子量 |
933.45 |
IUPAC 名称 |
2,3-bis[[(Z)-16-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-16-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C57H104O9/c1-4-51(58)43-37-31-25-19-13-7-10-16-22-28-34-40-46-55(61)64-49-54(66-57(63)48-42-36-30-24-18-12-9-15-21-27-33-39-45-53(60)6-3)50-65-56(62)47-41-35-29-23-17-11-8-14-20-26-32-38-44-52(59)5-2/h7-9,13-15,51-54,58-60H,4-6,10-12,16-50H2,1-3H3/b13-7-,14-8-,15-9- |
InChI 键 |
AHVSXRZCBLACAT-ZLUULJOASA-N |
SMILES |
CCC(CCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC(CC)O)OC(=O)CCCCCCCC=CCCCCCC(CC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


